REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([Cl:12])=[C:10]2[C:5]([C:6](=O)[NH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:6]1[C:5]2[C:10](=[C:11]([Cl:12])[C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=[CH:8][N:7]=1
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(NC=NC2=C1Cl)=O
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Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 4 hours
|
Duration
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4 h
|
Type
|
ADDITION
|
Details
|
then added dropwise to ice-cold water
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Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=C(C(=CC=C12)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.74 mmol | |
AMOUNT: MASS | 0.64 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |